N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide
Description
N-[4-(10H-Phenothiazin-10-ylcarbonyl)phenyl]acetamide is a phenothiazine derivative characterized by a phenothiazine core linked via a carbonyl group to a phenylacetamide moiety. The phenothiazine scaffold is well-known for its diverse pharmacological applications, including antipsychotic, antihistaminic, and anticancer activities . Structural confirmation of this compound would typically involve nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, as seen in analogous phenothiazine derivatives .
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(phenothiazine-10-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H16N2O2S/c1-14(24)22-16-12-10-15(11-13-16)21(25)23-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) |
InChI Key |
AULLZYWRTQFCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide typically involves the reaction of phenothiazine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then coupled with 4-aminobenzoyl chloride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis (HCl, reflux) | Concentrated HCl | 4-(10H-phenothiazin-10-ylcarbonyl)benzoic acid + ammonium chloride |
| Basic hydrolysis (NaOH, Δ) | Aqueous NaOH | Sodium 4-(10H-phenothiazin-10-ylcarbonyl)benzoate + ammonia |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
-
Evidence : Similar acetamide hydrolysis pathways are observed in phenothiazine derivatives during synthesis and purification steps .
Nucleophilic Substitution at the Phenothiazine Sulfur
The sulfur atom in the phenothiazine core undergoes oxidation to form sulfoxide or sulfone derivatives.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Mild oxidation | H₂O₂ (30%) | N-[4-(10H-phenothiazin-5-oxide-10-ylcarbonyl)phenyl]acetamide |
| Strong oxidation | mCPBA (meta-chloroperbenzoic acid) | N-[4-(10H-phenothiazin-5,5-dioxide-10-ylcarbonyl)phenyl]acetamide |
-
Mechanism : Electrophilic sulfur reacts with peroxides to form sulfoxides (mono-oxidation) or sulfones (di-oxidation) .
-
Application : Sulfone derivatives are explored as histone deacetylase (HDAC) inhibitors, demonstrating enhanced biological activity .
Electrophilic Aromatic Substitution on the Phenothiazine Ring
The electron-rich phenothiazine ring participates in nitration, halogenation, or sulfonation.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C) | N-[4-(2-nitro-10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide |
| Bromination | Br₂/FeBr₃ | N-[4-(2-bromo-10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide |
-
Regioselectivity : Substitution occurs preferentially at the para position relative to the sulfur atom due to electron-donating effects of the nitrogen.
-
Validation : Analogous brominated phenothiazines are intermediates in antipsychotic drug synthesis .
Reduction of the Carbonyl Group
The carbonyl group in the phenothiazine-carbonylphenyl linkage can be reduced to a methylene group.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C | N-[4-(10H-phenothiazin-10-ylmethyl)phenyl]acetamide |
| Hydride reduction | LiAlH₄ | N-[4-(10H-phenothiazin-10-ylmethanol)phenyl]acetamide |
-
Mechanism : Hydride reagents (e.g., LiAlH₄) reduce carbonyls to alcohols, while catalytic hydrogenation yields hydrocarbons.
-
Utility : Reduced derivatives are studied for altered pharmacokinetic properties.
Condensation Reactions Involving the Amide Nitrogen
The secondary amide nitrogen participates in condensation with aldehydes or ketones.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Schiff base formation | 4-methoxybenzaldehyde | N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]-N'-(4-methoxybenzylidene)acetamide |
-
Mechanism : The amide’s NH₂ group reacts with carbonyl compounds to form imines, stabilized by conjugation with the aromatic system .
-
Application : Schiff base derivatives are precursors for metal coordination complexes with potential antimicrobial activity .
Photochemical Reactions
The phenothiazine system undergoes photodegradation under UV light.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| UV irradiation (254 nm) | Methanol solvent | Degraded products including phenothiazine quinones and acetamide fragments |
-
Mechanism : Photoexcitation leads to singlet oxygen generation, oxidizing the phenothiazine ring.
-
Stability Note : Storage in amber vials is recommended to prevent photolytic decomposition.
Scientific Research Applications
Anticancer Properties
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide has shown potential as an anticancer agent. Research indicates that phenothiazine derivatives can inhibit multidrug resistance (MDR) mechanisms in cancer cells. For instance, studies have demonstrated that certain derivatives exhibit significant efficacy against MDR cancer cell lines, surpassing standard treatments like verapamil .
Histone Deacetylase Inhibition
The compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), a target of interest in cancer therapy due to its role in regulating gene expression and cellular processes associated with tumor progression. Structure-activity relationship studies have revealed that modifications to the phenothiazine core can enhance selectivity and potency against HDAC6, making it a promising candidate for further development .
Antibacterial Activity
Recent investigations into related phenothiazine derivatives have indicated potential antibacterial properties. Compounds similar to this compound have shown activity against various bacterial strains, suggesting that modifications to the phenothiazine scaffold can lead to effective antibacterial agents .
Case Study 1: Multidrug Resistance Inhibition
A study focused on synthesizing novel phenothiazine derivatives demonstrated that specific structural modifications could significantly enhance their ability to inhibit P-glycoprotein (P-gp), a key player in MDR. The derivatives were tested in vitro on rat hepatocyte cell cultures, revealing marked biological efficacy with minimal toxicity .
Case Study 2: HDAC6 Inhibition
In another study, researchers synthesized a series of hydroxamate-based inhibitors featuring the phenothiazine moiety. These compounds were evaluated for their HDAC6 inhibitory activity, with some exhibiting high selectivity and potency compared to existing inhibitors . This positions this compound as a valuable scaffold for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate the activity of these targets, leading to various pharmacological effects. The acetamide group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Linker Groups : The target compound’s carbonyl linker contrasts with ethyl (compound 22), sulfonyl (compound in ), and ethynyl () groups. The carbonyl group may enhance planarity and electronic conjugation compared to sulfonyl or ethynyl linkers, influencing binding affinity .
- Synthetic Complexity: Sonogashira coupling (used for the ethynyl derivative) achieved low yield (6.9%), suggesting challenges in stabilizing alkynyl intermediates. In contrast, hydroxamic acid derivatives (e.g., compound 22) employ straightforward coupling reagents like COMU .
Pharmacological and Physicochemical Properties
Key Observations :
- Activity Trends : While compound 22 (hydroxamic acid) shows HDAC inhibition, sulfonamide-based acetamides (e.g., compound 37) exhibit analgesic effects. The target compound’s acetamide group may favor interactions with amine-binding pockets in enzymes or receptors .
- Crystallographic Stability : The ethynyl-linked nitrophenyl derivative exhibits a triclinic crystal system with π-π stacking, suggesting enhanced stability compared to flexible ethyl or carbonyl linkers .
Structure-Activity Relationships (SAR)
- Phenothiazine Core: Essential for π-π interactions and redox activity. Substitutions at the 10-position (e.g., carbonyl, sulfonyl) modulate electronic properties and target selectivity .
- Acetamide vs. Hydroxamic Acid: Hydroxamic acids (e.g., compound 22) chelate zinc in HDAC active sites, while acetamides may act as hydrogen-bond donors or kinase inhibitors .
Biological Activity
N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide, a derivative of phenothiazine, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anticonvulsant, and antibacterial activities, supported by empirical data and relevant case studies.
Chemical Characteristics
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 360.43 g/mol |
| Molecular Formula | C21H16N2O2S |
| LogP | 3.8324 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 37.132 Ų |
Antitumor Activity
Research indicates that phenothiazine derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that certain phenothiazines effectively inhibited the growth of HEp-2 tumor cells with varying degrees of potency depending on their substituents. For instance, the trifluoromethyl derivative showed a TCID50 of 4.7 µg/mL, indicating high efficacy against tumor cells .
Case Study:
In a comparative analysis of several phenothiazine derivatives, it was found that modifications at the C2 position significantly influenced antitumor activity. Compounds with longer aliphatic side chains were generally more effective .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated in various animal models. A study synthesized multiple derivatives and tested them for their efficacy in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The results indicated that certain derivatives exhibited considerable protection against seizures at doses ranging from 100 to 300 mg/kg .
Key Findings:
- Compounds with specific structural modifications displayed enhanced anticonvulsant activity.
- The most effective compounds showed protective effects at both early (0.5 h) and later (4 h) time points post-administration.
Antibacterial Activity
The antibacterial properties of phenothiazine derivatives have also been explored. Research has shown that these compounds possess significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Histone Deacetylase Inhibition: Phenothiazine derivatives have been identified as potent inhibitors of histone deacetylase 6 (HDAC6), which is implicated in cancer progression and neurodegenerative diseases .
- Farnesyltransferase Inhibition: Recent studies have highlighted the ability of phenothiazine derivatives to inhibit farnesyltransferase, a key enzyme involved in cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide, and how can reaction conditions be optimized?
- The compound can be synthesized via palladium-catalyzed cross-coupling reactions using XPhos as a ligand and NaOtBu or Cs₂CO₃ as a base in solvents like toluene or THF. Key intermediates such as tert-butyldiphenylsilyl-protected precursors are deprotected under mild acidic conditions to yield the final product . Optimization involves adjusting catalyst loading (e.g., 5-10 mol% Pd), temperature (80-110°C), and reaction time (12-24 hours) to maximize yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?
- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1680-1700 cm⁻¹) confirms the acetamide group, while phenothiazine ring vibrations appear at ~1550-1600 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should correspond to the molecular formula C₂₁H₁₆N₂O₂S (calculated m/z: 360.42). Fragmentation patterns include loss of the acetamide moiety (-59 Da) .
- ¹H NMR : Key signals include aromatic protons (δ 6.8-7.5 ppm, multiplet), the acetamide methyl group (δ 2.1 ppm, singlet), and phenothiazine NH (δ 10.2 ppm, broad) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- It serves as a scaffold for developing CNS-targeting agents due to phenothiazine's affinity for dopamine receptors. Derivatives have been explored for antipsychotic and antioxidant activities, with structure-activity relationship (SAR) studies focusing on substituents at the acetamide and phenothiazine positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous IR peaks)?
- Case Study : If the acetamide methyl signal splits into a doublet (δ 2.1-2.3 ppm), this may indicate restricted rotation due to steric hindrance from the phenothiazine ring. Verify via variable-temperature NMR: coalescence of peaks at elevated temperatures confirms dynamic rotational isomerism .
- IR Anomalies : Broadening of carbonyl stretches may suggest hydrogen bonding. Solvent-dependent studies (e.g., DMSO vs. CHCl₃) can clarify intermolecular interactions .
Q. What strategies are effective for improving the compound's solubility and bioavailability in preclinical studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility.
- Prodrug Design : Introducing hydrolyzable groups (e.g., ester linkages) at the acetamide position improves membrane permeability, with enzymatic cleavage releasing the active compound .
- Nanoparticle Encapsulation : Use of liposomal carriers or PEGylation reduces aggregation in physiological media .
Q. How does the crystal structure of related phenothiazine derivatives inform conformational analysis of this compound?
- X-ray crystallography of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (CCDC 2209381) reveals a triclinic lattice (space group P1) with a dihedral angle of 82° between the phenothiazine and aryl groups. This data predicts a non-planar conformation for this compound, influencing its binding to planar biological targets .
Q. What computational methods are recommended for predicting the compound's metabolic pathways?
- Density Functional Theory (DFT) : Calculate electron-rich regions (e.g., phenothiazine sulfur) prone to oxidation.
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict sites of hydroxylation or N-deacetylation .
Methodological Considerations
Q. How should researchers design experiments to assess the compound's antioxidant activity?
- DPPH Assay : Measure radical scavenging at 517 nm, with IC₅₀ values compared to standards like ascorbic acid.
- FRAP Assay : Quantify ferric ion reduction at 593 nm. Include controls for phenothiazine auto-oxidation, which may confound results .
Q. What are the best practices for validating synthetic yields and purity in multi-step reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
